Methyl 5-methylbenzo[d]oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-3-4-8-7(5-6)11-9(14-8)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXWKQFZDJTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680536 | |
| Record name | Methyl 5-methyl-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27383-91-1 | |
| Record name | Methyl 5-methyl-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Methyl 5-methylbenzo[d]oxazole-2-carboxylate exhibits significant biological activities, making it a candidate for drug development. Research has indicated its potential in the following areas:
- Antimicrobial Properties : Studies have shown that derivatives of methyl benzo[d]oxazole compounds possess antimicrobial activity against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with promising results indicating its potential as a therapeutic agent in inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific biological pathways .
Synthesis and Chemical Reactions
This compound serves as an important intermediate in synthetic organic chemistry. It is utilized as a building block for the synthesis of various functional molecules:
| Synthesis Method | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Hydrolysis | Lithium hydroxide | 90 | THF/H2O at 25°C |
| Esterification | Methanol | 97 | Reflux |
| Cyclization | Acid catalyst | Variable | Varies |
These methods highlight the versatility of this compound in forming complex structures necessary for pharmaceutical applications .
Catalysis
Recent research has explored the use of this compound as a catalyst in various reactions. A notable application is its role in the catalytic conversion of carbon dioxide into valuable products, such as cyclic carbonates and carboxylic acids, under mild conditions . This application not only showcases its utility but also contributes to sustainable chemical processes.
Computational Studies
Computational chemistry has been employed to predict the interactions of this compound with biological targets. These studies provide insights into its mechanism of action and help identify potential therapeutic applications by simulating binding affinities with enzymes or receptors involved in disease pathways .
Case Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of various oxazole derivatives, this compound was synthesized and tested against multiple microbial strains. The results indicated enhanced activity against gram-negative bacteria when electron-withdrawing groups were present on the aromatic ring, suggesting structural modifications could further improve efficacy .
Case Study 2: Anti-inflammatory Research
A series of derivatives based on this compound were synthesized to evaluate their anti-inflammatory effects. The compounds were screened using in vitro assays that measured cytokine release from activated macrophages. Several derivatives exhibited significant reductions in pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism by which Methyl 5-methylbenzo[d]oxazole-2-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity and physicochemical properties of methyl 5-methylbenzo[d]oxazole-2-carboxylate are influenced by substituents on the benzoxazole ring. Below is a comparative analysis with structurally related compounds:
Substitution Effects on Anticancer Activity
- 5-Methyl vs. Unsubstituted Derivatives :
In a 2022 study, 5-methylbenzo[d]oxazole derivatives (e.g., compound 12l ) showed superior anticancer potency (IC₅₀: 10.50 μM against HepG2) compared to unsubstituted analogs (IC₅₀: 25.47–53.01 μM). The methyl group likely enhances hydrophobic interactions with cellular targets, improving binding affinity . - 5-Methyl vs. 5-Chloro Derivatives :
5-Chloro analogs (e.g., compound 12b ) exhibited reduced activity (IC₅₀: 26.31–102.10 μM), suggesting that electron-withdrawing groups may disrupt optimal ligand-receptor interactions . - Amide vs. Diamide Derivatives :
The amide derivative 12l (IC₅₀: 10.50 μM) outperformed its diamide counterpart 13c (IC₅₀: 24.25 μM), highlighting the importance of terminal functional groups in modulating activity .
Halogen-Substituted Analogs
- 5-Bromo Derivative: Methyl 5-bromobenzo[d]oxazole-2-carboxylate (CAS: 954239-61-3) shares structural similarity but introduces a bulkier bromine atom.
- 5-Fluoro Derivative :
The fluoro analog (CAS: 1086392-64-4) introduces electronegativity, which could enhance metabolic stability but reduce potency due to steric and electronic mismatches .
Data Tables
Table 1: Anticancer Activity of Benzo[d]oxazole Derivatives
Table 2: Physicochemical Properties of Substituted Benzo[d]oxazole Esters
*Predicted using Molinspiration software.
Biological Activity
Methyl 5-methylbenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials. The findings are supported by various studies and synthesized data.
- Molecular Formula : C10H9NO3
- Molecular Weight : 191.18 g/mol
- CAS Number : 27383-91-1
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of benzoxazole, including this compound, demonstrate significant activity against various pathogens.
- Minimum Inhibitory Concentrations (MICs) : The MIC values for several synthesized compounds in the benzoxazole family ranged from 3.9 to 250 μg/mL against tested strains such as Bacillus cereus and Escherichia coli. This compound has been shown to be effective against multidrug-resistant Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections .
| Pathogen | MIC (μg/mL) |
|---|---|
| Bacillus cereus | 3.9 |
| E. coli | 12.5 |
| Staphylococcus aureus | 50 |
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines.
- Cell Lines Tested :
- MCF-7 (human breast cancer)
- HCT-116 (human colorectal carcinoma)
In vitro studies have demonstrated that compounds with the benzoxazole structure can inhibit the growth of these cancer cells effectively. The presence of specific functional groups enhances their cytotoxicity, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. Compounds derived from benzoxazole have shown significant inhibition of inflammation in animal models.
- Study Findings : In experiments involving carrageenan-induced paw edema in rats, several derivatives exhibited substantial anti-inflammatory activity, suggesting that this compound may play a role in managing inflammatory diseases .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which leads to its observed antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized benzoxazole derivatives highlighted the superior activity of this compound against resistant strains of bacteria compared to traditional antibiotics .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of this compound on cancer cell lines, revealing a promising IC50 value that warrants further investigation into its potential as an anticancer agent .
Preparation Methods
Copper-Catalyzed Oxidative Cyclization of Glycine Derivatives
- Method : Intramolecular cyclization of glycine derivatives using copper salts as catalysts under mild oxidative conditions.
- Reference : Liu et al. (2021) described a copper-catalyzed oxidative C-H/O-H cross-coupling that converts glycine derivatives to 2-substituted benzoxazoles, including those with ester substituents at the 2-position.
- Advantages : Mild reaction conditions, broad substrate scope, and operational simplicity.
- Reaction conditions : Room temperature, visible light or mild heating, copper catalyst, organic solvent.
- Outcome : High yields of benzoxazole derivatives with carboxylate esters at the 2-position, suitable for this compound synthesis.
N-Deprotonation–O-SNAr Cyclization from Anilide Precursors
- Method : Starting from 2-fluoroanilines substituted at the 5-position (e.g., 5-methyl), acylation to form anilides (e.g., acetanilide), followed by intramolecular cyclization via base-induced N-deprotonation and nucleophilic aromatic substitution (O-SNAr).
- Reference : Recent work demonstrates this two-step sequence yields benzo[d]oxazoles efficiently, including 5-substituted derivatives.
- Reaction conditions : Acylation with acetyl chloride in dichloromethane with triethylamine; cyclization in DMF with base at elevated temperatures (~90 °C).
- Advantages : Uses commercially available starting materials, mild conditions, and avoids harsh reagents.
- Outcome : Good to excellent yields of this compound analogues.
Smiles Rearrangement via Benzoxazole-2-thiol Intermediates
- Method : Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by Smiles rearrangement to introduce substituents and ring closure.
- Reference : Šlachtová et al. (2019) reported this approach for synthesizing 2-aminobenzoxazoles and their derivatives, which can be adapted for this compound by appropriate substitution.
- Reaction conditions : Reflux in toluene, use of Lewis acids, extraction and purification by chromatography.
- Advantages : Good to excellent yields, nontoxic and inexpensive starting materials.
- Outcome : Versatile method applicable to various benzoxazole derivatives.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Copper-Catalyzed Oxidative Cyclization | Copper salts, glycine derivatives, mild heating | Mild conditions, broad scope | Requires copper catalyst | Moderate to high |
| N-Deprotonation–O-SNAr Cyclization | 2-fluoroaniline derivatives, acetyl chloride, base, DMF | Simple operation, commercial precursors | Elevated temperature needed | Good to excellent |
| Smiles Rearrangement | Benzoxazole-2-thiol, chloroacetyl chloride, Lewis acid, reflux | Good yields, nonhazardous reagents | Multi-step, requires purification | Good to excellent |
Research Findings and Notes
- The copper-catalyzed oxidative cyclization method is notable for its mildness and environmental friendliness, making it a preferred choice for sensitive substrates.
- The N-deprotonation–O-SNAr method offers a straightforward synthetic route from commercially available substituted anilines, allowing facile introduction of the 5-methyl group.
- The Smiles rearrangement approach, although more complex, provides flexibility in functional group manipulation and has been successfully used for related benzoxazole derivatives.
- Reaction yields reported in literature typically range from moderate (50-70%) to excellent (above 85%), depending on substrate purity, catalyst loading, and reaction time.
- Purification is commonly achieved by column chromatography, and characterization includes NMR (1H, 13C), HRMS, and TLC monitoring.
Summary Table of Typical Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| Acylation of 2-fluoro-5-methylaniline | Acetyl chloride, triethylamine, DCM | 12–18 hours | Room temperature | Forms acetanilide intermediate |
| Intramolecular cyclization | Base (e.g., K2CO3), DMF | 4–6 hours | 90 °C | N-deprotonation and O-SNAr |
| Oxidative cyclization | Copper catalyst, oxygen or oxidant, organic solvent | 12–16 hours | Room temp/100 °C | For glycine derivative method |
| Smiles rearrangement | Chloroacetyl chloride, Lewis acid, toluene | 4 hours reflux | Reflux | For thiol activation and rearrangement |
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 .
- Molecular Docking : AutoDock Vina to simulate binding with biological targets (e.g., MIF protein) .
- SAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy) with logP and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
